Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a heterocyclic compound characterized by its unique imidazoazepine structure. This compound features a seven-membered azepine ring fused with an imidazole moiety, which contributes to its distinctive chemical properties and potential biological activities. The compound is classified under imidazo[1,2-a]azepines, which are known for their diverse applications in medicinal chemistry and material science.
The compound is synthesized through various chemical reactions involving specific precursors. Its structural uniqueness makes it a subject of interest in both academic research and industrial applications.
The synthesis of methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves cyclization reactions. One common method includes the reaction of 3-methylimidazole with an appropriate azepine derivative in the presence of a catalyst.
The molecular structure of methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
InChI | InChI=1S/C11H16N2O2/c1-8- |
InChI Key | JZTMGPLPKXFVRS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2N1CCC(CC2)C(=O)OC |
The structure features a fused imidazole and azepine ring system that contributes to its chemical reactivity and biological activity.
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo several types of chemical reactions:
These reactions can lead to various derivatives that may possess distinct biological activities or enhanced properties for specific applications.
The mechanism of action for methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and potentially leading to therapeutic effects against various diseases.
The physical properties of methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate include:
Key chemical properties include:
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several scientific uses:
This compound's unique structure provides a scaffold for further research into its potential benefits across various scientific fields.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3